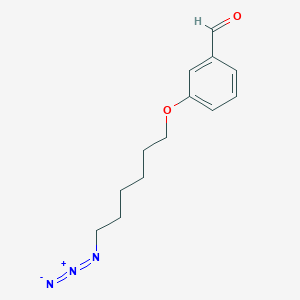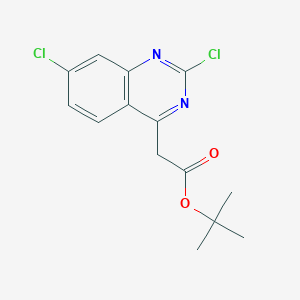
6-Chloro-5-methylpyridine-3-boronic Acid Hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-methylpyridine-3-boronic Acid Hydrate is an organoboron compound that is widely used in organic synthesis. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both a chloro and a methyl group attached to the pyridine ring. The boronic acid group is known for its versatility in forming carbon-carbon bonds, making this compound valuable in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylpyridine-3-boronic Acid Hydrate typically involves the reaction of 6-Chloro-5-methylpyridine with a boron-containing reagent. One common method is the Miyaura borylation, where the pyridine derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
化学反応の分析
Types of Reactions
6-Chloro-5-methylpyridine-3-boronic Acid Hydrate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a protic solvent or a catalyst.
Oxidation: The boronic acid group can be oxidized to form alcohols or other oxygen-containing functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Protodeboronation: Protic solvents (e.g., water, methanol) and catalysts like copper or iron salts.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds, which are important in pharmaceuticals and materials science.
Protodeboronation: The corresponding pyridine derivative without the boronic acid group.
Oxidation: Alcohols or ketones, depending on the specific oxidizing agent used.
科学的研究の応用
6-Chloro-5-methylpyridine-3-boronic Acid Hydrate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-Chloro-5-methylpyridine-3-boronic Acid Hydrate primarily involves its ability to form stable carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. The boronic acid group interacts with palladium catalysts to facilitate the transfer of the organic group to the target molecule . This process involves oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the formation of the desired product.
類似化合物との比較
Similar Compounds
- 5-Chloro-3-pyridineboronic Acid
- 5-Methylpyridine-3-boronic Acid
- 2-Chloro-3-methylpyridine-5-boronic Acid
Uniqueness
6-Chloro-5-methylpyridine-3-boronic Acid Hydrate is unique due to the presence of both chloro and methyl groups on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules, offering distinct advantages over similar compounds that may lack these functional groups.
特性
分子式 |
C6H9BClNO3 |
|---|---|
分子量 |
189.41 g/mol |
IUPAC名 |
(6-chloro-5-methylpyridin-3-yl)boronic acid;hydrate |
InChI |
InChI=1S/C6H7BClNO2.H2O/c1-4-2-5(7(10)11)3-9-6(4)8;/h2-3,10-11H,1H3;1H2 |
InChIキー |
CKBNYGGGQCIDRG-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(N=C1)Cl)C)(O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



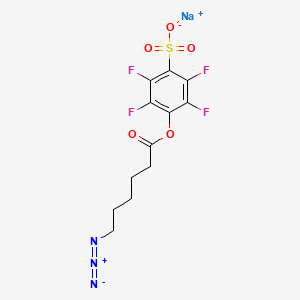
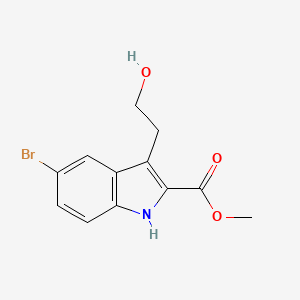
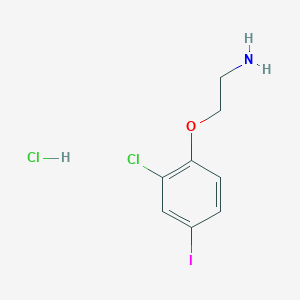
![[[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate](/img/structure/B13722939.png)
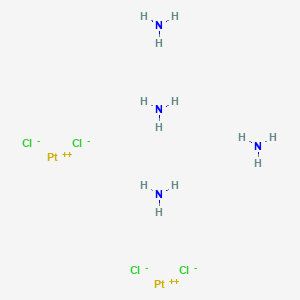
![5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B13722954.png)
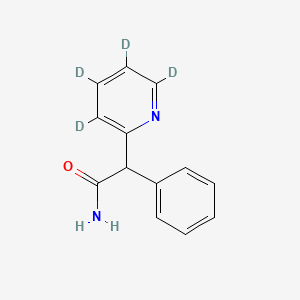
![(2E)-3-[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B13722972.png)
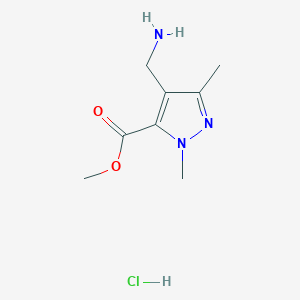
![N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide](/img/structure/B13722992.png)
![2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B13722995.png)
